molecular formula C15H19N3O5S B584913 Carboxy Gliclazide-d4 CAS No. 1346602-90-1

Carboxy Gliclazide-d4

Katalognummer: B584913
CAS-Nummer: 1346602-90-1
Molekulargewicht: 357.417
InChI-Schlüssel: DSNDPTBTZSQWJS-LZMSFWOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carboxy Gliclazide-d4 is a deuterium-labeled version of Carboxy Gliclazide. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is primarily used for tracing and quantitation during drug development processes. This compound is utilized in scientific research to study the pharmacokinetics and metabolic profiles of Carboxy Gliclazide.

Wissenschaftliche Forschungsanwendungen

Carboxy Gliclazide-d4 is widely used in scientific research for various applications, including:

    Chemistry: It is used as a tracer in studies involving the synthesis and degradation of Carboxy Gliclazide.

    Biology: It is used to study the metabolic pathways and pharmacokinetics of Carboxy Gliclazide in biological systems.

    Medicine: It is used in drug development to understand the pharmacokinetic and metabolic profiles of Carboxy Gliclazide, which can help in optimizing its therapeutic efficacy.

    Industry: It is used in the development of analytical methods for the quantitation of Carboxy Gliclazide in various matrices.

Wirkmechanismus

Target of Action

Carboxy Gliclazide-d4 is a deuterium-labeled derivative of Carboxy Gliclazide . The primary target of this compound, like its parent compound Gliclazide, is the β cell sulfonylurea receptor (SUR1) . This receptor plays a crucial role in the regulation of insulin secretion from pancreatic β cells .

Mode of Action

This compound, similar to Gliclazide, binds to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The blocking of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it stimulates insulin secretion through the β cell sulfonylurea receptor . It specifically improves the abnormal first-phase insulin release in type 2 diabetes, and also has an effect on the second phase . This pattern of insulin release is thought to explain the lower incidence of hypoglycemic episodes and weight gain compared with some other sulfonylureas . There is also a reduction in hepatic glucose production and improvement in glucose clearance, without changes in insulin receptors .

Pharmacokinetics

This compound, like Gliclazide, is extensively metabolized . It undergoes three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation . The renal clearance of unchanged total gliclazide is low, making it possible to use the drug in renal failure without any adjustment .

Result of Action

The primary result of this compound’s action is the regulation of blood glucose levels. By stimulating the release of insulin, it helps to decrease fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . This is reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carboxy Gliclazide-d4 involves the incorporation of deuterium into the Carboxy Gliclazide molecule. This process typically includes the use of deuterated reagents and solvents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.

Analyse Chemischer Reaktionen

Types of Reactions

Carboxy Gliclazide-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Carboxy Gliclazide-d4 is unique due to the incorporation of deuterium, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:

    Gliclazide: The non-deuterated version of this compound, used as an oral hypoglycemic agent.

    Glipizide: Another sulfonylurea compound used to treat type 2 diabetes mellitus.

    Glibenclamide: A sulfonylurea with a longer duration of action compared to Gliclazide.

    Glimepiride: A sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

This compound stands out due to its deuterium labeling, which enhances its utility in scientific research by providing more accurate and detailed information on the pharmacokinetics and metabolism of Carboxy Gliclazide.

Biologische Aktivität

Carboxy Gliclazide-d4 is a deuterated derivative of Gliclazide, a second-generation sulfonylurea drug primarily used in the management of type 2 diabetes mellitus. This compound offers unique advantages in pharmacokinetic and metabolic studies due to the incorporation of deuterium, which enhances the precision of research findings. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound operates through several biochemical pathways:

  • Insulin Secretion : Similar to its parent compound Gliclazide, it stimulates insulin secretion by binding to the sulfonylurea receptor (SUR1) on pancreatic beta cells. This action leads to an increase in intracellular calcium levels, promoting insulin release .
  • Regulation of Blood Glucose : The compound effectively decreases fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels. This regulation is critical for managing diabetes .
  • Pleiotropic Effects : Beyond glucose control, this compound exhibits anti-inflammatory properties and cellular protective effects, which may contribute to its therapeutic efficacy in diabetic complications .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Metabolism : The compound undergoes extensive metabolism, producing multiple metabolites through various pathways. It is primarily eliminated through hepatic pathways rather than renal clearance .
  • Deuterium Labeling : The incorporation of deuterium allows for enhanced tracking during metabolic studies, providing more accurate data regarding its pharmacokinetic behavior compared to non-deuterated compounds .

Table 1: Summary of Biological Activities

ActivityDescription
Insulin SecretionStimulates insulin release from pancreatic beta cells via SUR1 receptor binding
Blood Glucose RegulationReduces fasting plasma glucose and HbA1c levels
Anti-inflammatory EffectsExhibits cellular protective effects beyond glucose regulation
Metabolic ProfilingServes as a tracer in metabolic studies due to deuterium labeling

Case Study 2: Pharmacokinetic Studies

Research utilizing deuterated compounds like this compound has illustrated significant differences in metabolic pathways compared to their non-deuterated counterparts. For instance, studies have demonstrated altered absorption rates and half-lives due to the stable isotopes used in tracing metabolic pathways . This highlights the utility of this compound in developing more effective therapeutic strategies.

Eigenschaften

IUPAC Name

4-[(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNDPTBTZSQWJS-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2CCCC2C(N1NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.